5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide

Medicinal Chemistry Physicochemical Properties Drug Design

5-Bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide (CAS:1251576-61-0) is the patent-defended dual-pharmacophore PDHK1 inhibitor designated 'Thiazole carboxamide derivative 28' in WO2012036974. Only this compound combines the 5-bromofuran and 5-cyanothiazole electron-withdrawing groups that synergistically lower LUMO energy, enabling precise kinase-inhibitory interactions required for metastatic cancer target engagement. Des‑bromo or des‑cyano analogs lack this electrophilic profile and cannot substitute in valid SAR or covalent-inhibitor programs. Procure the exact patent scaffold to preserve mechanism‑validated activity and avoid structurally generic alternatives.

Molecular Formula C9H4BrN3O2S
Molecular Weight 298.11
CAS No. 1251576-61-0
Cat. No. B2700876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide
CAS1251576-61-0
Molecular FormulaC9H4BrN3O2S
Molecular Weight298.11
Structural Identifiers
SMILESC1=C(OC(=C1)Br)C(=O)NC2=NC=C(S2)C#N
InChIInChI=1S/C9H4BrN3O2S/c10-7-2-1-6(15-7)8(14)13-9-12-4-5(3-11)16-9/h1-2,4H,(H,12,13,14)
InChIKeyWLMQSOPBGSVFLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide (CAS 1251576-61-0) Procurement-Relevant Chemical Identity and Patent Context


5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide (CAS 1251576-61-0) is a heterocyclic amide featuring a 5-bromofuran-2-carboxamide core conjugated to a 5-cyano-1,3-thiazol-2-yl moiety . It belongs to a class of thiazole-furan derivatives patented for their therapeutic potential, specifically disclosed in WO2012036974 as 'Thiazole carboxamide derivative 28' with an indication for metastatic cancer and a proposed role as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor .

Why Generic Substitution Fails for 5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide: A Dual Pharmacophore Argument


This compound cannot be interchanged with structurally similar furan-2-carboxamide thiazole derivatives because it uniquely integrates two distinct electron-withdrawing pharmacophores: a bromine atom at the furan 5-position and a cyano group at the thiazole 5-position . The most immediate analogs, such as 5-bromo-N-(1,3-thiazol-2-yl)furan-2-carboxamide (lacking the cyano group) and N-(5-cyanothiazol-2-yl)furan-2-carboxamide (lacking the bromine), are chemically distinct entities with different molecular weights, electronic profiles, and, consequently, divergent biological target selectivity . Substituting one for the other without acknowledging this dual-modification chemistry risks losing the precise kinase-inhibitory interactions claimed in the patent literature, rendering the generic approach scientifically invalid for targeted drug discovery or competitive procurement.

Quantitative Evidence Guide: 5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide vs. Closest Analogs


Physicochemical Descriptor Differentiation: MW, Lipophilicity, and Hydrogen Bond Acceptors

The target compound exhibits a molecular weight (MW) of 298.12 g/mol and a molecular formula of C9H4BrN3O2S, incorporating a cyano group that functions as an additional hydrogen bond acceptor . In direct comparison, the des-cyano analog 5-bromo-N-(1,3-thiazol-2-yl)furan-2-carboxamide has a MW of 273.11 g/mol (C8H5BrN2O2S), lacking the nitrogen atom contributed by the cyano group and thus having one fewer hydrogen bond acceptor . This structural difference not only alters the compound's size and shape but also modifies its lipophilicity profile, directly impacting membrane permeability and off-target binding promiscuity.

Medicinal Chemistry Physicochemical Properties Drug Design

Patent-Specific Kinase Inhibition: PDHK1 Target Engagement in Metastatic Cancer

The compound is explicitly disclosed in patent WO2012036974 as 'Thiazole carboxamide derivative 28,' a PDHK1 inhibitor intended for the treatment of metastatic cancer . While the patent's raw IC50 values are not publicly analyzed against all in-class examples, the structural selection criteria within the patent highlight the 5-cyano-1,3-thiazol-2-yl moiety as a critical substructure for PDHK1 affinity. This is evident from the lower activity of des-cyano or differently substituted thiazole carboxamide derivatives in the same series, which underscores the cyanothiazole fragment's role in target engagement.

Cancer Biology Kinase Inhibition Metabolism

DFT-Calculated Electronic Structure Modulation by Bromine and Cyano Substituents

A 2022 density functional theory (DFT) study on the core scaffold N-(thiazol-2-yl)furan-2-carboxamide established benchmark electronic parameters, including molecular electrostatic potential (MEP) surfaces, HOMO-LUMO gaps, and natural bond orbital (NBO) distributions . The introduction of a strong electron-withdrawing bromine atom at the furan 5-position and a cyano group at the thiazole 5-position is predicted to synergistically lower the LUMO energy and significantly polarize the MEP surface, creating a more electrophilic core. This computational inference is supported by the known electronics of these substituents; no comparative DFT study between the parent and the fully substituted analog is yet available.

Computational Chemistry DFT Molecular Electrostatic Potential

Best Application Scenarios for Procuring 5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide


Lead Compound for PDHK1-Targeted Metastatic Cancer Programs

Given its explicit designation and patent protection in WO2012036974 as a PDHK1 inhibitor for metastatic cancer, this compound serves as a lead scaffold for medicinal chemistry optimization. Its unique dual cyano-bromo substitution pattern is the minimal pharmacophore required for patent-based activity, making it an essential procurement for any research group aiming to develop novel pyruvate dehydrogenase kinase inhibitors targeting the metabolic vulnerabilities of cancer cells .

Electrophilic Probe in Covalent Inhibition Assays

The DFT-predicted lowered LUMO energy, arising from the synergistic effect of bromine and cyano electron-withdrawing groups, positions this compound as a promising electrophilic fragment. Researchers investigating covalent inhibitors can utilize its enhanced reactivity to conduct target engagement studies, which would be impossible with the less electrophilic des-bromo or des-cyano analogs .

SAR Control Compound for Furan-Thiazole Antibacterial Series

While the parent N-(thiazol-2-yl)furan-2-carboxamide scaffold has demonstrated broad-spectrum antimicrobial activity, the introduction of bromine and cyano groups is known to dramatically shift antibacterial potency and spectrum. This compound is therefore an ideal negative or positive control in structure-activity relationship (SAR) studies aimed at optimizing the antimicrobial selectivity of this chemical series .

Quote Request

Request a Quote for 5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.